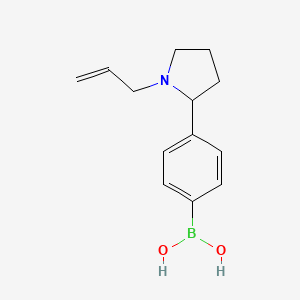

4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid is an organoboron compound that features a pyrrolidine ring attached to a benzene ring through a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the benzene ring. One common method involves the reaction of 4-bromobenzeneboronic acid with 1-allylpyrrolidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Lithium aluminum hydride or other hydride donors.

Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-bacterial properties.

Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

4-(1-Allyl-pyrrolidin-2YL)benzonitrile: Similar structure but with a nitrile group instead of a boronic acid group.

4-(1-Allyl-pyrrolidin-2YL)benzaldehyde: Contains an aldehyde group instead of a boronic acid group.

4-(1-Allyl-pyrrolidin-2YL)benzoic acid: Features a carboxylic acid group instead of a boronic acid group.

Uniqueness

4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in organic synthesis for forming carbon-carbon bonds under mild conditions .

Biological Activity

4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is significant in medicinal chemistry, particularly due to its interactions with various biological targets and its applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H16BNO2

- Molecular Weight : 219.07 g/mol

- IUPAC Name : 4-(1-Allyl-pyrrolidin-2-yl)benzeneboronic acid

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways.

- Enzyme Inhibition : This compound may inhibit proteasome activity, which is crucial in cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, particularly those involved in signaling pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by:

- Inhibiting cell proliferation.

- Triggering mitochondrial dysfunction.

- Increasing reactive oxygen species (ROS) levels.

Case Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.

Antimicrobial Properties

The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology and infectious diseases:

- Diabetes Management : Research suggests that boronic acids can enhance insulin signaling pathways, making this compound a candidate for diabetes treatment.

- Neurological Disorders : Preliminary studies indicate neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of this compound through structural modifications. For instance, derivatives have been synthesized that exhibit improved potency against cancer cells while maintaining low toxicity profiles.

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Synthesis Optimization | New derivatives show enhanced activity |

| Cancer Cell Lines Tested | Significant reduction in viability observed |

| Toxicity Assessment | Low toxicity in normal cell lines |

Properties

Molecular Formula |

C13H18BNO2 |

|---|---|

Molecular Weight |

231.10 g/mol |

IUPAC Name |

[4-(1-prop-2-enylpyrrolidin-2-yl)phenyl]boronic acid |

InChI |

InChI=1S/C13H18BNO2/c1-2-9-15-10-3-4-13(15)11-5-7-12(8-6-11)14(16)17/h2,5-8,13,16-17H,1,3-4,9-10H2 |

InChI Key |

HCDQSJJOOYFCTD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCCN2CC=C)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.